Cas no 7055-53-0 (Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-)

Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- structure
7055-53-0 structure
Product Name:Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-
Numero CAS:7055-53-0
MF:C22H32O4
MW:360.487087249756
CID:575888
PubChem ID:243748
Update Time:2025-04-19

Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Pregn-4-ene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-
    • (6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trime thyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3- one
    • Pregn-4-ene-3,20-dione, 11.β.,17-dihydroxy-6.α.-methyl-
    • 6alpha-Methyl-11beta,17alpha-dihydroxyprogesterone
    • Pregn-4-ene-3,20-dione, 11.beta.,17-dihydroxy-6.alpha.-methyl-
    • Progesterone, 11.beta.,17-dihydroxy-6.alpha.-methyl-
    • CHEMBL1999888
    • (6alpha,11beta)-11,17-Dihydroxy-6-methylpregn-4-ene-3,20-dione
    • 6ZKS9Y205V
    • NSC 53892
    • DTXSID501205698
    • NSC-53892
    • SCHEMBL3395657
    • Pregn-4-ene-3, 11.beta.,17-dihydroxy-6.alpha.-methyl-
    • NCI60_004326
    • Q27148533
    • 11beta-17-Dihydroxy-6alpha-methylpregn-4-ene-3,20-dione
    • 6.ALPHA.-METHYL-21-DESOXYCORTISOL
    • 11beta,17-dihydroxy-6alpha-methyl-pregn-4-ene-3,20-dione
    • 6.ALPHA.-METHYL-11.BETA.,17.ALPHA.-DIHYDROXYPROGESTERONE
    • 7055-53-0
    • CHEBI:79464
    • NSC53892
    • 6alpha-Methyl-21-desoxycortisol
    • (6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • UNII-6ZKS9Y205V
    • U-7655
    • 11beta-Hydroxymedroxyprogesterone
    • PREGN-4-ENE-3,20-DIONE, 11,17-DIHYDROXY-6-METHYL-, (6.ALPHA.,11.BETA.)-
    • Inchi: 1S/C22H32O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h10,12,15-16,18-19,25-26H,5-9,11H2,1-4H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1
    • Chiave InChI: VSGTWMOZGFNRPM-RSWUNGFYSA-N
    • Sorrisi: O[C@]1(C(C)=O)CC[C@H]2[C@@H]3C[C@H](C)C4=CC(CC[C@]4(C)[C@H]3[C@H](C[C@@]21C)O)=O

Proprietà calcolate

  • Massa esatta: 360.23016
  • Massa monoisotopica: 360.23005950g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 1
  • Complessità: 696
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 74.6Ų

Proprietà sperimentali

  • PSA: 74.6
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd